N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-7-5-13(6-8-14)17-15(19)12-4-3-9-16-10-12/h3-11,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFIKNCBNMEBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(propan-2-ylsulfamoyl)aniline with pyridine-3-carboxylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids, affecting their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-3-carboxamide Derivatives with Aromatic Substituents
Compound 67 (N-(2-Aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide dihydrochloride)
- Structural Features: Chlorine substituents on the pyridine and phenyl rings, along with an aminoethyl group.
- Activity: Exhibits antitrypanosomal activity against Trypanosoma brucei, likely due to halogen-mediated electronic effects enhancing target binding .
Rivoceranib (N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide)
- Structural Features: A cyanocyclopentylphenyl group and a pyridylmethylamino side chain.
- Activity : Angiogenesis inhibitor with antineoplastic effects, targeting vascular endothelial growth factor receptors (VEGFR) .
- Key Difference: The bulky cyanocyclopentyl group introduces steric hindrance, which may limit binding to certain targets compared to the more flexible propan-2-ylsulfamoyl group.
Sulfonamide-Containing Analogs
Compound 21 (N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide)
- Structural Features : Pyridine-3-sulfonamide core with piperazine and dichlorophenyl substituents.
- Activity: Potent anticancer activity against leukemia, colon cancer, and melanoma (GI₅₀: 13.6–14.9 µM) .
- Key Difference : The sulfonamide group in Compound 21 is part of a larger piperazine-linked pharmacophore, enabling multi-target interactions, whereas the target compound’s sulfamoyl group may favor selective hydrogen bonding.
Apatinib (N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide)
- Structural Features: Similar to rivoceranib but with a pyridylmethylamino side chain.
- Activity : Tyrosine kinase inhibitor used in cancer therapy, highlighting the importance of carboxamide-pyridine scaffolds in kinase targeting .
Halogen-Substituted Pyridine Carboxamides
2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide (CAS 57021-62-2)
- Structural Features : Chloro and dimethylphenyl substituents.
- Activity: Not explicitly stated, but chloro groups typically enhance electrophilic interactions in enzyme inhibition .
Structural and Functional Analysis Table
Biological Activity
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 319.38 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a carboxamide group at the 3-position. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 0.5 to 64 μg/mL for bacterial strains, suggesting that this compound may possess comparable efficacy .
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Amikacin | 0.5 - 64 | Staphylococcus aureus, E. coli |
| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 | Various strains |
Anti-inflammatory Effects
The sulfonamide moiety in this compound is believed to play a crucial role in its anti-inflammatory properties by interacting with specific enzymes or receptors involved in inflammatory pathways. Studies have suggested that compounds with similar structural features often show promise in treating inflammatory diseases .
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors:
- Enzyme Inhibition : The sulfonamide group may inhibit the activity of specific enzymes involved in bacterial metabolism or inflammatory responses.
- Receptor Modulation : The pyridine ring can influence binding interactions with proteins or nucleic acids, affecting their activity and leading to the compound’s observed effects .
Comparative Studies
Several compounds share structural similarities with this compound, which helps in understanding its unique biological profile:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide | Chlorine substituents on the pyridine ring | Enhanced biological activity |
| N-(4-sulfamoylphenyl)pyridine-3-carboxamide | Lacks propan-2-yl group | Retains some biological activity |
| 5-methyl-N-{4-[methyl(sulfonyl)phenyl]}pyridine-3-carboxamide | Methyl group instead of propan-2-yl | Variations in solubility and reactivity |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Screening : A study conducted by Karunanidhi et al. isolated similar pyridine derivatives and reported MIC values indicating strong antimicrobial properties against various pathogens .
- Inflammatory Response Modulation : Research on structurally related compounds has shown promising results in modulating inflammatory responses in vitro, suggesting that this compound may also exhibit these properties .
Q & A
Basic: What are the optimal synthetic routes for N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of pyridine-3-carboxylic acid derivatives with 4-aminophenyl sulfonamide intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 2: Introduction of the propan-2-ylsulfamoyl group through sulfonylation using isopropylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity. HPLC (C18 column, acetonitrile/water gradient) is recommended for final purity validation .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm regiochemistry, with pyridine protons appearing as distinct multiplet signals (δ 7.5–9.0 ppm) and sulfonamide NH protons around δ 10–12 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS (positive ion mode) verifies the molecular ion peak (m/z ~332.1 for C₁₆H₁₈N₃O₃S) .
- HPLC: Purity assessment using reverse-phase methods (e.g., 70:30 acetonitrile/water, 1.0 mL/min flow rate) .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particulates .
- First Aid: For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, rinse with saline solution for 10–15 minutes .
- Storage: Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Systematically modify the pyridine ring (e.g., electron-withdrawing groups at position 2) and sulfonamide side chain (e.g., bulkier alkyl groups) .
- Bioassays: Test analogs for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays or microbial growth inhibition (MIC values against Gram-positive/negative strains) .
- Data Analysis: Apply multivariate regression (e.g., CoMFA) to correlate structural features with activity .
Advanced: What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HSP90 or kinases. Key residues (e.g., Asp93 in carbonic anhydrase) often form hydrogen bonds with the sulfonamide group .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability under physiological conditions .
- Free Energy Calculations: MM-PBSA/GBSA quantifies ΔG binding, prioritizing high-affinity analogs .
Advanced: How can contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility Checks: Validate protocols across labs (e.g., standardized cell lines, ATP concentration in kinase assays) .
- Interference Testing: Rule out assay artifacts (e.g., compound fluorescence in FRET-based assays) using orthogonal methods like SPR .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Advanced: What strategies address poor aqueous solubility in in vitro studies?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release .
Advanced: How to identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose to pull down interacting proteins from cell lysates .
- Thermal Shift Assay (TSA): Monitor protein denaturation (SYPRO Orange dye) to identify stabilized targets .
- CRISPR Screening: Genome-wide knockout libraries can reveal synthetic lethal interactions .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24 hours; analyze degradants via LC-MS .
- Thermal Analysis: TGA/DSC (10°C/min, N₂ atmosphere) determines decomposition onset (typically >200°C for sulfonamides) .
- Long-Term Stability: Store at 25°C/60% RH for 6 months; monitor purity monthly by HPLC .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Calibration Curve: Linear range 0.1–100 µg/mL (R² >0.99) in plasma/urine, with LOD/LOQ ≤0.05/0.1 µg/mL .
- Recovery Tests: Spike-and-recovery (80–120% acceptable) using matrix-matched standards .
- Inter-Day Precision: ≤15% RSD across three batches analyzed by independent operators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
